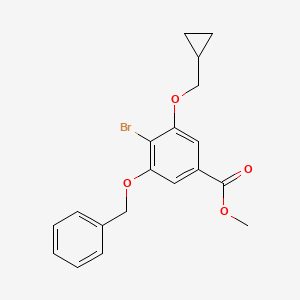

Methyl 3-(benzyloxy)-4-bromo-5-(cyclopropylmethoxy)benzoate

Description

Methyl 3-(benzyloxy)-4-bromo-5-(cyclopropylmethoxy)benzoate is a substituted methyl benzoate featuring three distinct functional groups on the aromatic ring:

- 3-(Benzyloxy): A benzyl-protected ether group at position 3.

- 5-(Cyclopropylmethoxy): A cyclopropane-containing ether group at position 5, introducing steric and electronic effects.

This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical or materials chemistry, where its substituents enable tailored reactivity and structural complexity.

Properties

Molecular Formula |

C19H19BrO4 |

|---|---|

Molecular Weight |

391.3 g/mol |

IUPAC Name |

methyl 4-bromo-3-(cyclopropylmethoxy)-5-phenylmethoxybenzoate |

InChI |

InChI=1S/C19H19BrO4/c1-22-19(21)15-9-16(23-11-13-5-3-2-4-6-13)18(20)17(10-15)24-12-14-7-8-14/h2-6,9-10,14H,7-8,11-12H2,1H3 |

InChI Key |

SAVRSPUEDGJGLQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)OCC2CC2)Br)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid methyl ester typically involves multi-step organic reactions. One common approach is the bromination of a benzoic acid derivative followed by the introduction of benzyloxy and cyclopropylmethoxy groups through nucleophilic substitution reactions. The final step involves esterification to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of dehalogenated products.

Substitution: Formation of substituted benzoic acid esters.

Scientific Research Applications

3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid methyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid methyl ester involves its interaction with specific molecular targets. The benzyloxy and cyclopropylmethoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and related esters:

Electronic and Steric Effects

- Bromo vs. Methoxy/Hydroxy/Fluoro: The 4-bromo substituent in the target compound is strongly electron-withdrawing, deactivating the aromatic ring toward electrophilic substitution compared to electron-donating groups like methoxy (56441-97-5) or hydroxy (177429-27-5) .

- Cyclopropylmethoxy (CPM) vs. Benzyloxy (BnO): The cyclopropylmethoxy group introduces significant steric strain due to the cyclopropane ring, which may restrict rotational freedom and influence crystal packing or solubility. In contrast, the benzyloxy group (present in the target and 56441-97-5) is bulkier but less strained .

Ester Variations :

Stability and Reactivity

- Benzyloxy as a Protecting Group: The benzyloxy group in the target and 56441-97-5 can be cleaved via hydrogenolysis, offering a route to phenolic intermediates. This contrasts with the cyclopropylmethoxy group, which requires harsher conditions for removal .

- Hydroxy vs. Bromo : The hydroxyl group in 177429-27-5 and the corrected compound from allows for hydrogen bonding, enhancing solubility in polar solvents compared to the hydrophobic bromo substituent.

Biological Activity

Methyl 3-(benzyloxy)-4-bromo-5-(cyclopropylmethoxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

Molecular Characteristics:

- Molecular Formula: C19H19BrO4

- Molecular Weight: 391.3 g/mol

- IUPAC Name: methyl 4-bromo-3-(cyclopropylmethoxy)-5-phenylmethoxybenzoate

- Canonical SMILES: COC(=O)C1=CC(=C(C(=C1)OCC2CC2)Br)OCC3=CC=CC=C3

This compound features a benzyloxy group, a bromo substituent, and a cyclopropylmethoxy group, which may contribute to its unique biological activity.

The biological activity of this compound is likely mediated through its interaction with various molecular targets. The presence of the benzyloxy and cyclopropylmethoxy groups can enhance its binding affinity to specific enzymes or receptors, potentially modulating critical biological pathways.

Potential Targets:

- Enzymes involved in metabolic pathways

- Receptors related to cell signaling and proliferation

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antitumor Activity: Studies have shown that certain derivatives can inhibit cancer cell growth by targeting specific kinases and receptors involved in tumor progression.

- Anti-inflammatory Effects: Some benzoate derivatives have demonstrated the ability to reduce inflammation markers in vitro and in vivo.

- Antimicrobial Properties: Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains.

Case Studies and Research Findings

-

Antitumor Activity:

- A study investigated the effects of similar benzoate derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cytotoxic effects, particularly when combined with conventional chemotherapy agents like doxorubicin, enhancing treatment efficacy while minimizing side effects .

- Anti-inflammatory Effects:

- Antimicrobial Testing:

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other benzoic acid derivatives reveals distinct differences in biological activity:

| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 3-Bromo-4-methoxybenzoic acid methyl ester | High | Moderate | Low |

| 3-Benzyloxy-4-bromopicolinate ester | Low | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.